molecular formula C24H21N3O2 B2906132 N-(2,3-dimethylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide CAS No. 959540-02-4

N-(2,3-dimethylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide

Cat. No.: B2906132
CAS No.: 959540-02-4
M. Wt: 383.451
InChI Key: RJNHPJOLJWIREA-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a synthetic acetamide derivative featuring a quinazolinone core fused with a phenyl group at position 4 and an acetamide moiety substituted with a 2,3-dimethylphenyl group. The quinazolinone scaffold (a bicyclic structure combining benzene and pyrimidine rings) is pharmacologically significant due to its presence in compounds with anticancer, antimicrobial, and anti-inflammatory activities .

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2/c1-16-9-8-13-20(17(16)2)25-22(28)15-27-21-14-7-6-12-19(21)23(26-24(27)29)18-10-4-3-5-11-18/h3-14H,15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNHPJOLJWIREA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents such as formamide or orthoesters.

    Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions.

    Attachment of the Acetamide Group: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and quinazolinone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce dihydroquinazolinones.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Investigation of its pharmacological properties for potential therapeutic use.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide would depend on its specific biological target. Generally, quinazolinone derivatives can interact with various enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Substituent Effects

The target compound’s structural uniqueness lies in the combination of the quinazolinone core and the 2,3-dimethylphenyl-acetamide side chain. Key comparisons include:

N-[4-(4-Oxo-3-phenyl-1,2-dihydroquinazolin-2-yl)phenyl]acetamide (CAS 309726-60-1)
  • Structure : Shares the 2-oxo-1,2-dihydroquinazolinyl group but attaches the acetamide to a para-substituted phenyl ring instead of a 2,3-dimethylphenyl group.
  • Implications : The para-substitution may alter hydrogen-bonding patterns (critical for crystal packing or target binding) compared to the ortho/meta-dimethyl substitution in the target compound . This analog’s biological activity (unreported in evidence) might differ due to steric and electronic effects .
2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide
  • Structure : Features a chloro-substituted acetamide with isopropyl and 2,3-dimethylphenyl groups.
  • Application : Classified as a pesticide, highlighting how halogenation and alkylation of the acetamide moiety can shift utility toward agrochemicals . The target compound lacks halogenation, suggesting divergent applications (e.g., pharmaceuticals).
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide (CAS 137-58-6)
  • Structure: Substitutes the quinazolinone core with a diethylamino group and uses a 2,6-dimethylphenyl substituent.

Physicochemical and Functional Comparisons

The table below summarizes key differences:

Compound Name Core Structure Substituents Molecular Weight (g/mol) CAS Number Potential Applications
Target Compound Quinazolinone 2,3-Dimethylphenyl, acetamide ~375.4* Not provided Pharmacological research
N-[4-(4-Oxo-3-phenylquinazolin-2-yl)phenyl]acetamide Quinazolinone 4-Phenyl, acetamide ~373.4* 309726-60-1 Structural analog
2-Chloro-N-(2,3-dimethylphenyl)-N-(isopropyl)acetamide Acetamide Chloro, isopropyl, 2,3-dimethylphenyl ~270.7* Not provided Pesticide
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide Acetamide Diethylamino, 2,6-dimethylphenyl 234.33 137-58-6 Chemical intermediate

*Estimated based on molecular formulas.

Key Observations:

Quinazolinone vs.

Substituent Positioning : The 2,3-dimethylphenyl group (target compound) versus 2,6-dimethylphenyl (CAS 137-58-6) affects steric bulk and crystal packing. Ortho/meta substitution may favor tighter molecular interactions compared to para-substituted analogs .

Functional Group Impact: Halogenation (e.g., chloro in pesticide analogs) correlates with agrochemical activity, while amino or oxo groups may favor pharmaceutical applications .

Research Implications and Gaps

  • Crystallography : SHELX programs () could resolve the target compound’s crystal structure, elucidating hydrogen-bonding patterns critical for stability and activity.
  • Biological Screening: No direct data on the target compound’s efficacy exists in the evidence, but quinazolinone derivatives often target kinases or DNA topoisomerases, warranting further study .

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